7-Aminodesacetoxycephalosporanic acid

Catalog No.
S584505
CAS No.
22252-43-3
M.F
C8H10N2O3S
M. Wt
214.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Aminodesacetoxycephalosporanic acid

CAS Number

22252-43-3

Product Name

7-Aminodesacetoxycephalosporanic acid

IUPAC Name

(6S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4?,7-/m0/s1

InChI Key

NVIAYEIXYQCDAN-DRGSQQHPSA-N

SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Synonyms

6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-Amino-3-deacetoxycephalosporanic Acid; Deacetoxycephalosporanic Acid; 7-ADCA;

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O

7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a key intermediate molecule in the production of semisynthetic cephalosporin antibiotics []. It is derived from penicillin G, a natural antibiotic produced by the fungus Penicillium chrysogenum []. The significance of 7-ADCA lies in its role as a versatile starting material for a wide range of cephalosporins, a class of broad-spectrum antibiotics used to treat bacterial infections []. By attaching different side chains at the 7th position of the 7-ADCA molecule, scientists can create various cephalosporins with distinct antibacterial properties [].


Molecular Structure Analysis

7-ADCA possesses a unique bicyclic structure consisting of a β-lactam ring fused with a dihydrothiazole ring []. The β-lactam ring is crucial for the antibiotic activity of cephalosporins, as it resembles the D-Ala-D-Lac peptide bond found in bacterial cell walls. This similarity allows the antibiotic to bind to enzymes involved in cell wall synthesis, ultimately inhibiting bacterial growth []. The presence of a 7-amino group and a carboxylic acid group (COOH) are also noteworthy features of the molecule [].


Chemical Reactions Analysis

Synthesis:

Traditionally, 7-ADCA is obtained from penicillin G through a multi-step chemical process involving harsh chemicals. However, a more efficient enzymatic method using penicillin acylase has been developed to achieve cleaner production []. The reaction can be represented by the following equation:

Penicillin G + H2O -> 7-ADCA + Phenylacetic Acid []

Other Relevant Reactions:

The key function of 7-ADCA lies in its ability to undergo further chemical reactions where various side chains are attached at the 7th position. This chemical modification process, known as semi-synthesis, leads to the formation of diverse cephalosporin antibiotics with specific functionalities [].


Physical And Chemical Properties Analysis

Mechanism of Action (Not Applicable)

7-ADCA itself does not possess any direct antibiotic activity. Its significance lies in serving as a precursor molecule for the production of various cephalosporin antibiotics. The mechanism of action of these antibiotics involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [].

Synthesis of Cephalosporins

7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a key intermediate in the semi-synthetic production of cephalosporin antibiotics. [, ] These antibiotics are a class of beta-lactam drugs widely used to treat bacterial infections. 7-ADCA is obtained through enzymatic deacylation of penicillin G, a naturally occurring antibiotic produced by the fungus Penicillium chrysogenum. [] This process avoids the use of harsh chemicals, making it a more environmentally friendly method compared to traditional chemical deacylation techniques. []

Studies on Antibacterial Activity

While 7-ADCA itself does not possess significant antibacterial activity, it can be chemically modified to generate various semi-synthetic cephalosporins with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, ] Research on 7-ADCA and its derivatives continues to explore the development of novel cephalosporins with improved potency, expanded activity spectrum, and enhanced resistance profiles against bacteria that have become resistant to existing antibiotics. []

Bioconversion Studies

7-ADCA has also been used in bioconversion studies aimed at developing new and efficient methods for the production of cephalosporins. These studies explore the use of enzymes or microbial cultures to convert 7-ADCA into valuable cephalosporin derivatives. [] This approach offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods.

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

-3.1

Appearance

Off-White Solid

Melting Point

>225˚C

UNII

ANM3MSM8TN

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 51 of 54 companies with hazard statement code(s):;
H317 (98.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (98.04%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26395-99-3
22252-43-3

Dates

Modify: 2023-08-15
El-Ghaiesh S, Monshi MM, Whitaker P, Jenkins R, Meng X, Farrell J, Elsheikh A, Peckham D, French N, Pirmohamed M, Park BK, Naisbitt DJ: Characterization of the antigen specificity of T-cell clones from piperacillin-hypersensitive patients with cystic fibrosis. J Pharmacol Exp Ther. 2012 Jun;341(3):597-610. doi: 10.1124/jpet.111.190900. Epub 2012 Feb 27. [PMID:22371438]

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